![molecular formula C12H18ClNO2 B3085910 N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride CAS No. 1158376-65-8](/img/structure/B3085910.png)
N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride
Overview
Description
“N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl; 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .
Molecular Structure Analysis
The molecular structure of “N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride” consists of a benzodioxol group attached to a butanamine group via a methyl bridge . The molecular weight of this compound is 207.2689 .Scientific Research Applications
- Research Findings : Some derivatives of benzodioxole compounds exhibit promising anticancer activity. Researchers have explored their effects on cancer cells, and while more studies are needed, initial results are encouraging .
- Recent Work : Scientists have evaluated the binding affinities of related derivatives with both SARS-CoV-2 spike RBD and human ACE2 proteins. This suggests potential antiviral applications .
- Synthetic Pathways : Researchers have synthesized derivatives of this compound, including aryl acetates and acetic acid derivatives. These derivatives can be modified to explore various properties and applications .
- Sigma-Aldrich : This compound is part of a collection of rare and unique chemicals offered to early discovery researchers. However, analytical data for this product may not be available, so buyers should confirm its identity and purity .
Anticancer Research
Antiviral Investigations
Chemical Synthesis and Derivatives
Rare and Unique Chemical Collection
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)6-13-7-10-3-4-11-12(5-10)15-8-14-11;/h3-5,9,13H,6-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBNZBPNOZATMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC2=C(C=C1)OCO2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-N-isobutylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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